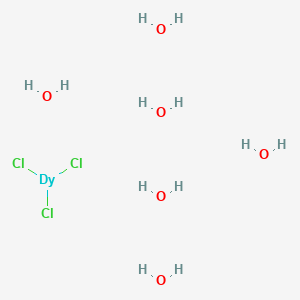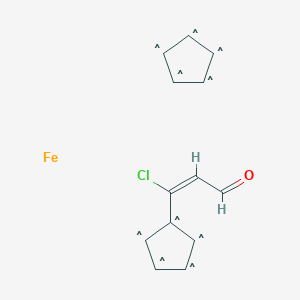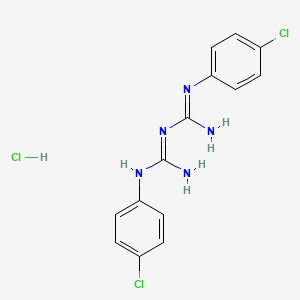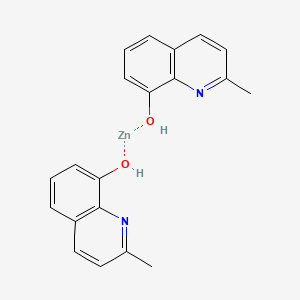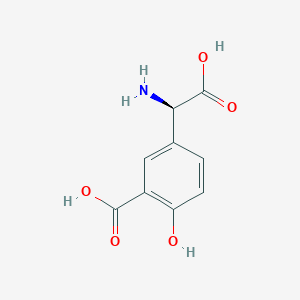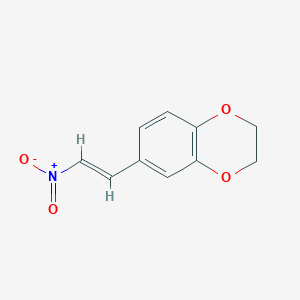
6-(2-Nitrovinyl)-1,4-benzodioxan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(2-Nitrovinyl)-1,4-benzodioxan is an organic compound that belongs to the class of benzodioxans It features a benzodioxan ring system substituted with a nitrovinyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Nitrovinyl)-1,4-benzodioxan can be achieved through several methods. One common approach involves the condensation of 1,4-benzodioxan-6-carbaldehyde with nitromethane in the presence of a base, such as sodium hydroxide, to form the nitrovinyl derivative. The reaction is typically carried out in a solvent like methanol at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6-(2-Nitrovinyl)-1,4-benzodioxan undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Oxidation: The compound can undergo oxidation reactions, where the nitro group is converted to other functional groups such as nitroso or hydroxylamine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Oxidation: Potassium permanganate, dichloromethane as solvent.
Substitution: Halogenating agents like bromine, iron(III) chloride as catalyst.
Major Products Formed
Reduction: 6-(2-Aminovinyl)-1,4-benzodioxan.
Oxidation: 6-(2-Nitrosovinyl)-1,4-benzodioxan.
Substitution: Various halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
6-(2-Nitrovinyl)-1,4-benzodioxan has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 6-(2-Nitrovinyl)-1,4-benzodioxan involves its interaction with molecular targets through its nitrovinyl group. This group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The compound’s effects are mediated through pathways involving oxidative stress and enzyme inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Nitrovinyl)thiophene
- 2-(2-Nitrovinyl)furan
- 2-(2-Nitrovinyl)benzene
Uniqueness
6-(2-Nitrovinyl)-1,4-benzodioxan is unique due to its benzodioxan ring system, which imparts distinct electronic and steric properties compared to other nitrovinyl compounds. This uniqueness makes it a valuable compound for specific applications in organic synthesis and materials science.
Eigenschaften
IUPAC Name |
6-[(E)-2-nitroethenyl]-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-11(13)4-3-8-1-2-9-10(7-8)15-6-5-14-9/h1-4,7H,5-6H2/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOQOWPIWGFTIAM-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C=C[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)/C=C/[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
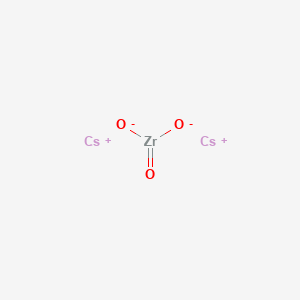
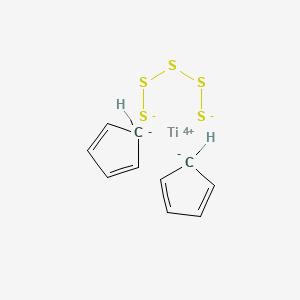
![N-[(4-Bromophenyl)methyl]-N'-ethyl-N'-methyl-N-2-pyridylethylenediamine maleate](/img/structure/B1143747.png)

